molecular formula C28H31N3O B11094010 5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one

5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one

Cat. No.: B11094010
M. Wt: 425.6 g/mol
InChI Key: BUCXQKQWSZDMOG-UHFFFAOYSA-N
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Description

5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one is a complex organic compound known for its unique structural features and significant chemical properties. This compound belongs to the class of peri-naphthalenes, which are characterized by their peri-substituted naphthalene rings. The presence of multiple dimethylamino groups contributes to its high basicity and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic amination of naphthalene derivatives. For instance, the nitration of 1,5-bis(p-tolylsulfonylamino)naphthalene can lead to the formation of 2,6-dinitro derivatives, which can be further transformed into the desired compound through subsequent amination and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and nucleophilic substitution reactions are often employed in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield naphthalene derivatives, while reduction can produce dihydro compounds .

Mechanism of Action

The mechanism of action of 5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one involves its interaction with molecular targets through its dimethylamino groups. These groups can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways . The compound’s high basicity also allows it to act as a proton sponge, neutralizing acidic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6’,7’-tris(dimethylamino)-2’,3’-dihydro-4H-spiro[naphthalene-1,1’-phenalen]-4-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specialized chemical and industrial applications .

Properties

Molecular Formula

C28H31N3O

Molecular Weight

425.6 g/mol

IUPAC Name

6,7,8'-tris(dimethylamino)spiro[1,2-dihydrophenalene-3,4'-naphthalene]-1'-one

InChI

InChI=1S/C28H31N3O/c1-29(2)21-9-7-8-19-26(21)24(32)15-17-28(19)16-14-18-10-12-22(30(3)4)27-23(31(5)6)13-11-20(28)25(18)27/h7-13,15,17H,14,16H2,1-6H3

InChI Key

BUCXQKQWSZDMOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=CC=C3C2=C(CCC34C=CC(=O)C5=C4C=CC=C5N(C)C)C=C1)N(C)C

Origin of Product

United States

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